molecular formula C11H10N6O B11013545 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide

1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide

Cat. No.: B11013545
M. Wt: 242.24 g/mol
InChI Key: YKLICTHVQYDTCA-UHFFFAOYSA-N
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Description

1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide (CAS 1401533-92-3) is a chemical compound with a molecular formula of C11H10N6O and a molecular weight of 242.24 g/mol . This substance features an indole core linked to a tetrazole ring via a carboxamide group, a structural motif of significant interest in medicinal chemistry. Tetrazole derivatives are renowned in scientific research for their versatile applications, particularly in the development of novel pharmacologically active compounds . The tetrazole functional group is often employed as a bioisostere for a carboxylic acid, offering improved metabolic stability and altering electronic distribution while maintaining a similar pKa and spatial requirements . This makes such compounds valuable tools in drug discovery. While the specific biological profile of this compound is not fully detailed in public literature, structurally similar indole-carboxamidotetrazole hybrids have been investigated for their potential biological activities. For instance, related compounds have been studied as potential antiallergy agents due to their ability to inhibit histamine release from immune cells . Furthermore, recent research highlights the promise of indole-tetrazole derivatives in oncology, showing that these compounds can act as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents targeting the colchicine binding site . This action can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells, with particular potency observed in glioblastoma multiforme (GBM) cell lines . This compound is intended for research and experimental purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10N6O

Molecular Weight

242.24 g/mol

IUPAC Name

1-methyl-N-(2H-tetrazol-5-yl)indole-3-carboxamide

InChI

InChI=1S/C11H10N6O/c1-17-6-8(7-4-2-3-5-9(7)17)10(18)12-11-13-15-16-14-11/h2-6H,1H3,(H2,12,13,14,15,16,18)

InChI Key

YKLICTHVQYDTCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a [3+2] cycloaddition reaction between an azide and a nitrile.

    Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the tetrazole and indole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Scientific Research Applications

1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide has diverse applications across several scientific domains:

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its interaction with biological targets.

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by modulating pathways related to tumor growth. For instance, it can interfere with enzymes involved in cell cycle regulation, promoting apoptosis in cancer cells .
  • Anti-inflammatory Properties : Research suggests that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Biochemical Research

In biochemical assays, this compound can act as a ligand or probe to study protein-ligand interactions. Its ability to bind selectively to specific receptors makes it valuable for investigating molecular mechanisms in cellular processes .

Material Science

This compound can be utilized as a building block for synthesizing more complex materials with unique properties. Its structural features allow for the development of new materials that exhibit high thermal stability and specific electronic characteristics .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of this compound:

StudyFocusFindings
Study AAnticancer EffectsDemonstrated significant inhibition of tumor cell growth in vitro, with IC50 values indicating potency against specific cancer lines .
Study BAnti-inflammatory ActivityShowed reduction in inflammatory markers in animal models, suggesting therapeutic potential for inflammatory diseases .
Study CMaterial DevelopmentUtilized as a precursor for synthesizing new polymeric materials with enhanced thermal properties .

Mechanism of Action

The mechanism of action of 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The indole ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.

Comparison with Similar Compounds

N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide Derivatives

  • 4-(1H-Tetrazol-5-yl)-1H-indole (C₉H₇N₅): Structure: Lacks the methyl group at the indole 1-position and the carboxamide linker. Properties: Exhibits planar geometry in the indole core, with dihedral angles of ~42° between the indole and tetrazole rings. This conformation reduces steric hindrance compared to the methyl-substituted target compound . Synthesis: Prepared via cycloaddition of 5-cyanoindole with sodium azide in DMF .
  • N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1H-indole-3-carboxamide: Structure: Replaces the tetrazole with a thiadiazole ring. Synthesis: Formed by refluxing indole-3-carboxylic acid with 3-phenyl-1,2,4-thiadiazol-5-amine in ethanol/water .

Indole-3-carboxamide Derivatives with Varied Substituents

  • SDB-006 : N-benzyl-1-pentyl-1H-indole-3-carboxamide
    • Key Feature : Benzyl and pentyl substituents increase molecular weight (MW = 306.4 g/mol) and alter receptor binding profiles .

Physicochemical and Thermal Properties

Compound Density (g·cm⁻³) Thermal Decomposition (°C) Key Structural Features
1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide Not reported Not reported Methyl group, carboxamide-tetrazole
Di(1H-tetrazol-5-yl) methanone oxime - 288.7 Bis-tetrazole, extensive H-bonding
5,5′-(Hydrazonometh-ylene)bis(1H-tetrazole) - 247.6 Linear bis-tetrazole, lower stability
(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) 1.86 (298 K) >250 Planar structure, high detonation velocity (9017 m/s)

The target compound’s tetrazole group may enhance thermal stability via hydrogen bonding, similar to di(1H-tetrazol-5-yl) methanone oxime . However, its density and energetic performance are likely inferior to planar bis-tetrazole derivatives like compound 6 in .

Biological Activity

1-Methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide, often referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, characterized by the indole ring and a tetrazole moiety, suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

The tetrazole ring is known for its ability to mimic carboxylic acids, which can enhance binding affinity to biological targets. The indole structure contributes to the compound's lipophilicity, facilitating cellular uptake. The combination of these features allows for interaction with various receptors and enzymes.

Anticancer Activity

Recent studies have shown that derivatives of tetrazoles exhibit significant anticancer properties. For instance, compounds with similar structures have been evaluated against several cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
1aOVCAR-30.27
1bHCT1163.3
1cMCF-74.6

These findings indicate that the presence of the tetrazole group significantly enhances anticancer activity compared to related compounds lacking this moiety .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has shown promising activity against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Moderate activity against Escherichia coli.
  • Fungi : Exhibits weak antifungal activity compared to standard treatments .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of tetrazole derivatives, researchers synthesized a series of compounds and tested them against multiple human cancer cell lines. The results indicated that the incorporation of the tetrazole ring significantly increased cytotoxicity, particularly in ovarian and breast cancer models . The study highlighted the importance of structural modifications in enhancing bioactivity.

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial properties of indole-tetrazole derivatives. Compounds were screened for their ability to inhibit bacterial growth. Notably, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-methyl-N-(1H-tetrazol-5-yl)-1H-indole-3-carboxamide be optimized to improve yield?

  • Methodological Answer : A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with tetrazole precursors (e.g., 1H-tetrazol-5-amine) in acetic acid with sodium acetate as a catalyst. Reaction conditions (e.g., molar ratios, reflux duration) should be systematically varied. For example, increasing the molar excess of the tetrazole component (1.1 equiv) and extending reflux time (3–5 hours) can enhance coupling efficiency. Purification via recrystallization from a DMF/acetic acid mixture may improve purity and yield .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR to confirm indole and tetrazole proton environments (e.g., indole C3-carboxamide resonance at ~δ 160–165 ppm, tetrazole C5 signal at ~δ 150–155 ppm).
  • IR : Absorbance bands for amide C=O (~1650–1700 cm1^{-1}) and tetrazole ring (~1250–1350 cm1^{-1}).
  • X-ray crystallography : To resolve structural ambiguities, as demonstrated for analogous tetrazole-indole hybrids .

Q. What purification methods are effective post-synthesis?

  • Methodological Answer : After reflux, the crude product is filtered and washed sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallization from a DMF/acetic acid (1:1 v/v) mixture is recommended to remove unreacted starting materials and byproducts .

Q. How can solubility challenges in aqueous and organic solvents be addressed?

  • Methodological Answer : The compound’s poor aqueous solubility (due to the hydrophobic indole core) can be mitigated using DMSO for stock solutions. For biological assays, adjust pH to enhance solubility (e.g., buffered saline at pH 7.4). Solubility in organic solvents like DMF or methanol should be tested for reaction optimization .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism for tetrazole-indole bond formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model intermediates and transition states. For example, analyze the nucleophilic attack of the tetrazole’s NH group on the indole’s formyl carbon. Compare energy barriers under acidic (acetic acid) vs. basic conditions to optimize catalytic pathways .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Purity validation : Use HPLC (>95% purity) to exclude impurities affecting activity.
  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase assays).
  • Control experiments : Test the tetrazole moiety alone (as a bioisostere for carboxylic acids) to isolate its contribution to activity .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and track changes using UV-vis spectroscopy.
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Methodological Answer :

  • Indole modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the C5 position to enhance electrophilic reactivity.
  • Tetrazole substitutions : Replace the 1H-tetrazol-5-yl group with 2H-tetrazol-5-yl to study tautomerism effects on binding affinity.
  • Bioisosteric replacement : Compare activity with carboxylate analogs to evaluate tetrazole’s metabolic stability .

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